

# Technical Guide: Sourcing and Validating 5-Bromopyrimidin-2-ol

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## Compound of Interest

Compound Name:	5-Bromopyrimidin-2-ol hydrobromide hydrochloride
CAS No.:	477709-63-0
Cat. No.:	B1656014

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## Executive Summary: The Scaffold and the "Tautomer Trap"

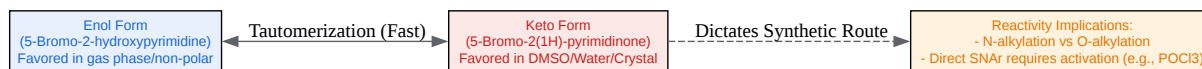
5-Bromopyrimidin-2-ol (CAS: 38353-09-2) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and other bioactive small molecules. It serves as a precursor for Suzuki-Miyaura cross-couplings (at the C-5 position) and nucleophilic aromatic substitutions (at the C-2 position via activation).

However, sourcing this compound requires a nuanced understanding of its chemical behavior. The primary technical challenge is not availability, but identity validation. In solution, this compound exists in a tautomeric equilibrium between the enol form (2-hydroxypyrimidine) and the keto form (2(1H)-pyrimidinone).

- **Expert Insight:** Many commercial batches are labeled as "5-Bromopyrimidin-2-ol" but will appear as the pyrimidinone tautomer in polar NMR solvents (like DMSO-d6). Inexperienced researchers often flag this as a purity failure or incorrect shipment. Understanding this equilibrium is the first step in successful procurement.

## Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and its impact on reactivity, a critical concept for downstream synthesis planning.



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Caption: Tautomeric equilibrium between 5-bromo-2-hydroxypyrimidine and 5-bromo-2(1H)-pyrimidinone.

## Commercial Availability and Supplier Landscape

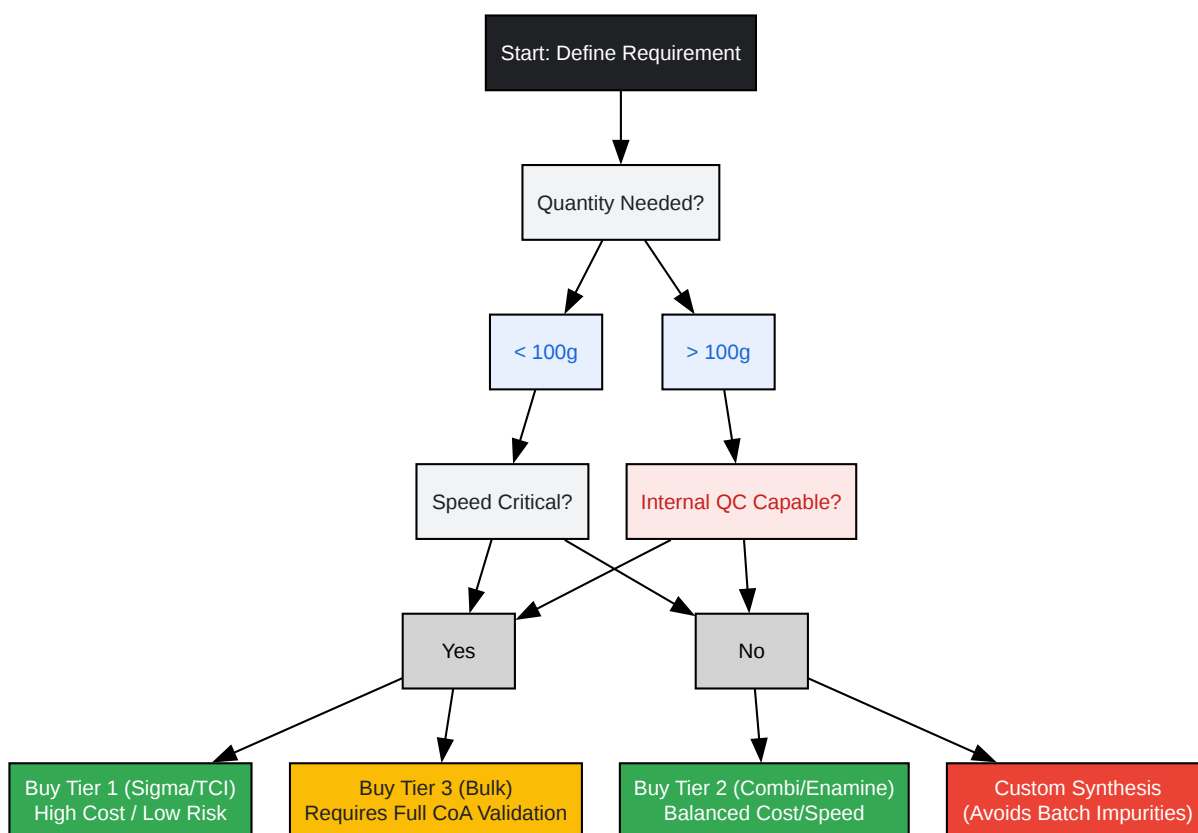
The supply chain for 5-Bromopyrimidin-2-ol is mature, but quality varies significantly between supplier tiers.

## Supplier Tiers

Tier	Supplier Type	Typical Pack Size	Lead Time	Purity Reliability	Recommended Use
Tier 1	Global Catalog (Sigma, Fisher, TCI)	1g – 25g	2–5 Days	High (>98%)	Reference standards, small-scale piloting.
Tier 2	Building Block Specialists (Combi-Blocks, Enamine, BLD Pharm)	25g – 1kg	1–2 Weeks	High (>97%)	Medicinal chemistry campaigns, scale-up.
Tier 3	Bulk Manufacturers (Alibaba, Indiamart aggregators)	>1kg	4–8 Weeks	Variable	GMP production (requires strict external validation).

## Sourcing Decision Matrix

Do not default to the cheapest option. Use this logic flow to determine the correct sourcing channel based on your project phase.



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Caption: Decision tree for sourcing 5-Bromopyrimidin-2-ol based on scale and risk tolerance.

## Scientific Integrity: The "Self-Validating" Protocol

Trusting a Certificate of Analysis (CoA) from a Tier 3 supplier is a risk. You must validate the material upon receipt. The following protocol is designed to confirm identity (specifically distinguishing the tautomer) and purity (detecting polybrominated byproducts).

### Protocol A: Structural Confirmation via $^1\text{H}$ NMR

Objective: Confirm the 5-bromo substitution pattern and assess tautomeric state.

- Solvent: DMSO- $d_6$  (Favors the keto form).

- Expected Signals:
  - Aromatic Protons (H-4, H-6): Due to the symmetry of the molecule, H-4 and H-6 are chemically equivalent. Look for a strong singlet in the range of 8.40 – 8.60 ppm.
    - Failure Mode: If you see two doublets or a complex multiplet, the ring is likely substituted asymmetrically (e.g., 4-bromo isomer impurity).
  - Exchangeable Proton (NH/OH): A broad singlet, typically very downfield (>10.0 ppm or even invisible depending on water content).
  - Absence of Impurities: Check for signals at ~7.0–8.0 ppm which may indicate unbrominated 2-hydroxypyrimidine starting material.

## Protocol B: Purity Profiling via HPLC

Objective: Detect polybrominated species (e.g., 4,5-dibromo derivatives) which are common byproducts of batch bromination.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Strong absorption for pyrimidine ring).
- Acceptance Criteria: Main peak >98% area.<sup>[1][2]</sup> Any impurity peak >0.5% with a longer retention time likely indicates polybromination (more lipophilic).

## Synthesis vs. Sourcing: Why Buy?

While 5-Bromopyrimidin-2-ol can be synthesized via the bromination of 2-hydroxypyrimidine using bromine (

) or N-bromosuccinimide (NBS), commercial sourcing is almost always superior for drug discovery.

The Synthesis Pitfall: Batch bromination of 2-hydroxypyrimidine is prone to over-bromination, yielding 4,5-dibromo and 4,5,6-tribromo byproducts. These impurities are chemically similar to the product and difficult to remove via standard recrystallization.

- Recommendation: Unless you have access to flow chemistry setups (which control stoichiometry precisely), purchase the material from a vendor that guarantees <0.5% dibromo impurity.

## Handling and Stability

- Storage: Store at room temperature in a dry, well-ventilated area. The compound is stable but hygroscopic.
- Safety: Classified as an Irritant (H315, H319, H335).[1] Wear standard PPE (gloves, goggles) to prevent dust inhalation.
- Solubility: Poor solubility in non-polar solvents (DCM, Hexanes). Moderate to high solubility in DMSO, DMF, and Methanol.

## References

- PubChem. (2025).[1] 5-Bromo-2(1H)-pyrimidinone (CAS 38353-09-2) Compound Summary. National Library of Medicine. [\[Link\]](#)
- WuXi Biology. (2024). Tautomerism in Heterocycles: 2-Hydroxypyridine and Pyrimidine Analogs. [\[Link\]](#)

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## Sources

- [1. 2-Bromopyrimidin-5-ol | C4H3BrN2O | CID 46864086 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. 5-Bromo-2-hydroxypyrimidine | 38353-06-9 \[chemicalbook.com\]](#)
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